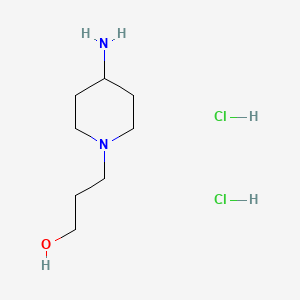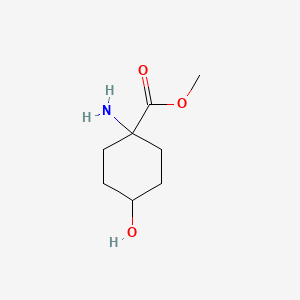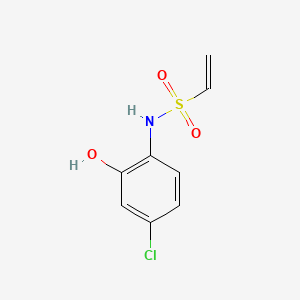
N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is an organic compound characterized by the presence of a chloro-substituted phenol group, an ethene linkage, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide typically involves the reaction of 4-chloro-2-hydroxybenzene with ethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and hydroxy groups may also participate in interactions with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure with a benzamide group instead of an ethene-sulfonamide linkage.
4-Chloro-2-hydroxybenzenesulfonamide: Lacks the ethene linkage but contains the chloro and sulfonamide groups.
Uniqueness
N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is unique due to the presence of the ethene linkage, which can impart different chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C8H8ClNO3S |
|---|---|
分子量 |
233.67 g/mol |
IUPAC 名称 |
N-(4-chloro-2-hydroxyphenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-14(12,13)10-7-4-3-6(9)5-8(7)11/h2-5,10-11H,1H2 |
InChI 键 |
CEKADLOJCHFHRS-UHFFFAOYSA-N |
规范 SMILES |
C=CS(=O)(=O)NC1=C(C=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
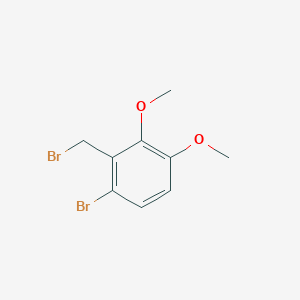
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
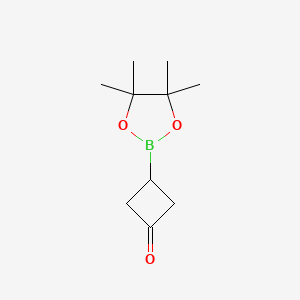
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)


![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
